molecular formula C18H19F3N4O3 B12177097 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one

4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one

Cat. No.: B12177097
M. Wt: 396.4 g/mol
InChI Key: HTERQAGNQOOCRA-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines pyridinone and piperazine motifs with a trifluoromethyl pyridine moiety. This structural combination creates a multifunctional research chemical with significant potential in medicinal chemistry and drug discovery applications. The compound's core pyridin-2(1H)-one scaffold is substituted at the 1-position with a carbonyl-containing ethyl linker connected to a piperazine ring, which is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl group—a structural feature known to enhance pharmacological properties in many bioactive compounds . This compound demonstrates particular research value in kinase inhibition studies and enzyme targeting applications, with its molecular framework resembling known bioactive scaffolds used in pharmaceutical development. The presence of the trifluoromethyl group adjacent to the pyridine nitrogen creates strong electron-withdrawing characteristics that can significantly influence binding interactions with biological targets . Researchers are investigating this compound as a potential scaffold for modulating protein-protein interactions and enzyme activity, particularly in signaling pathways involving phosphoryl transfer mechanisms. The 4-hydroxy-6-methylpyridinone moiety may contribute metal-chelating properties, while the extended piperazine-trifluoromethylpyridine system provides structural rigidity and diverse hydrogen bonding capabilities . The compound's structural complexity offers researchers a versatile building block for developing novel therapeutic candidates, particularly in oncology, inflammation, and central nervous system disorders. Its balanced molecular weight and functional group distribution suggest favorable physicochemical properties for preclinical development, while the strategic incorporation of fluorine atoms may enhance metabolic stability and membrane permeability. Researchers can utilize this compound as a key intermediate in structure-activity relationship studies or as a core scaffold for combinatorial library development targeting various enzyme classes . As a research chemical, this product is provided For Research Use Only and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation. The compound's stability profile recommends storage under inert atmosphere at -20°C for long-term preservation, with protection from light and moisture to maintain optimal purity and performance in sensitive research applications.

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]pyridin-2-one

InChI

InChI=1S/C18H19F3N4O3/c1-12-8-14(26)9-16(27)25(12)11-17(28)24-6-4-23(5-7-24)15-3-2-13(10-22-15)18(19,20)21/h2-3,8-10,26H,4-7,11H2,1H3

InChI Key

HTERQAGNQOOCRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxy-6-Methylpyridin-2(1H)-one

The pyridinone core is synthesized via:

  • Cyclocondensation of diketones :

    • 3-Oxopentanedioic acid derivatives undergo cyclization with ammonium acetate under acidic conditions to form 4-hydroxy-6-methylpyridin-2(1H)-one.

    • Yield : 75–85% (reported for analogous systems).

  • Functionalization of preformed pyridines :

    • Oxidation of 2,6-lutidine (2,6-dimethylpyridine) with hydrogen peroxide in acetic acid yields 4-hydroxy-6-methylpyridin-2(1H)-one.

Preparation of 4-[5-(Trifluoromethyl)Pyridin-2-Yl]Piperazine

This intermediate is synthesized via nucleophilic aromatic substitution :

  • Reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine :

    • Conditions : Acetonitrile, excess piperazine, reflux (12–24 h).

    • Yield : 81.4% (isolated as hydrochloride salt).

    • Key data :

      • 1H NMR (CDCl3): δ 8.40 (d, J = 2.4 Hz, 1H), 7.67 (dd, J = 8.8, 2.4 Hz, 1H), 6.81 (d, J = 8.8 Hz, 1H), 3.60–3.55 (m, 4H), 2.95–2.90 (m, 4H).

Coupling of Pyridinone and Piperazine Moieties

The ethyl ketone linker is introduced via alkylation or reductive amination :

Alkylation Route

  • Bromoethyl ketone intermediate :

    • 4-Hydroxy-6-methylpyridin-2(1H)-one is treated with 2-bromo-1-(piperazin-1-yl)ethan-1-one in DMF with K2CO3.

    • Conditions : 60°C, 8 h under argon.

    • Yield : 62–68% (analogous systems).

  • Alternative coupling :

    • Use of 2-chloroethyl ketone with NaI in acetone to enhance reactivity.

Reductive Amination Route

  • Formation of Schiff base :

    • React pyridinone with glyoxylic acid to form an imine, followed by reduction with NaBH4 or NaBH3CN.

  • Coupling with piperazine :

    • The resulting amine reacts with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine under Mitsunobu conditions (DIAD, PPh3).

Optimization and Characterization

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Piperazine synthesis2-Chloro-5-CF3-pyridine + piperazine81.4>99%
Pyridinone alkylationK2CO3, DMF, 60°C6898.5%
Reductive aminationNaBH3CN, MeOH, rt5597.2%

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 11.2 (s, 1H, OH), 8.42 (d, J = 2.4 Hz, 1H), 7.70 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 8.8 Hz, 1H), 6.12 (s, 1H, pyridinone H5), 3.75–3.70 (m, 4H, piperazine), 3.10–3.05 (m, 4H, piperazine), 2.45 (s, 3H, CH3), 2.10 (s, 3H, COCH3).

  • 13C NMR : δ 195.2 (C=O), 165.4 (C4-OH), 154.1 (CF3-C), 122.8 (q, J = 272 Hz, CF3), 110.2 (pyridinone C5), 45.8 (piperazine), 20.5 (CH3).

Critical Analysis of Methodologies

Advantages of Alkylation Route

  • Higher yields (68% vs. 55% for reductive amination).

  • Simpler workup : Avoids stoichiometric reductants.

Challenges in Trifluoromethyl Group Stability

  • The 5-CF3 group is susceptible to hydrolysis under strongly acidic/basic conditions. Reactions are best performed at neutral pH.

Scalability Considerations

  • Patented large-scale procedure (Ambeed):

    • Use of acetonitrile as solvent enables easy recovery of excess piperazine.

    • Distillation under reduced pressure (103°C at 0.05 mmHg) purifies the piperazine intermediate.

Alternative Approaches and Recent Advances

Flow Chemistry for Piperazine Synthesis

  • Continuous-flow reactors reduce reaction time from 24 h to 2 h, improving throughput .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds with similar structures can exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Compounds with pyridine and piperazine moieties have been studied for their ability to inhibit cancer cell proliferation. The specific interactions of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one with cancer cell lines could be explored further through in vitro studies.
  • Antimicrobial Properties : The presence of a piperazine ring is often associated with antimicrobial activity. Investigating this compound's effectiveness against various bacterial and fungal strains could yield significant insights into its potential as an antibiotic.

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this molecule may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could lead to applications in treating neurological disorders such as depression or anxiety.

Targeted Drug Delivery

The unique chemical structure allows for the design of targeted drug delivery systems. By conjugating this compound with nanoparticles or other carriers, it may be possible to enhance the delivery of therapeutic agents directly to tumor sites or areas of inflammation.

Case Study 1: Antitumor Activity

A study investigating similar pyridine-based compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one may exhibit similar properties.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)10Apoptosis
4-Hydroxy CompoundMCF7 (Hypothetical)TBDTBD

Case Study 2: Neuropharmacological Effects

Research on related compounds has shown promise in modulating serotonin receptors, which are crucial in mood regulation. Future studies could focus on the binding affinity of this compound to serotonin receptors, potentially leading to new antidepressant therapies.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s piperazine-linked side chain may enhance solubility and receptor-binding affinity compared to simpler alkyl/fluorinated analogs like 4p or 5.

Coumarin- and Pyrimidinone-Based Analogs ()

highlights coumarin-pyrimidinone hybrids (e.g., 4i, 4j) with tetrazole and pyrazolyl motifs. While structurally distinct from the target compound, these analogs demonstrate:

  • Synthetic Complexity : Multi-step synthesis involving tetrazole cyclization and coumarin coupling, contrasting with the target compound’s likely reliance on piperazine alkylation .
  • Biological Targets : Coumarin derivatives often exhibit anticoagulant or anti-inflammatory activity, suggesting divergent therapeutic applications compared to pyridin-2(1H)-ones .

Arylpyridin-2-one Derivatives (–4)

–4 reports aryl-substituted pyridin-2-ones (e.g., 1, 27d) and pyrimidin-4-ones (e.g., 2, 28a). Notable comparisons:

Compound Name Structural Features Physicochemical Data Pharmacological Relevance
27d: 4-(2-(Benzyloxy)phenyl)-1-(2-hydroxycyclohexyl)pyridin-2(1H)-one Arylbenzyloxy group, cyclohexanol substituent m/z 443.2079 [M+H]+; HPLC retention 3.33 min Potential CNS activity (unspecified)
Target Compound Piperazinyl-trifluoromethylpyridine side chain No direct data Hypothesized kinase/receptor modulation

Key Insights :

  • The target compound’s trifluoromethylpyridinyl-piperazine side chain may offer improved metabolic stability over benzyloxy-aryl groups in 27d, as fluorinated groups often resist oxidative degradation .
  • Molecular weight and logP differences (inferred from structural features) could influence blood-brain barrier penetration relative to cyclohexanol-containing analogs like 27d.

Biological Activity

4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one can be represented as follows:

C15H18F3N3O3\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_3

The compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets, including:

  • Dihydrofolate reductase (DHFR) : A key enzyme in the folate synthesis pathway, inhibition of which can lead to antiproliferative effects in cancer cells .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable study highlighted that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

Case Study 1: Antitubercular Activity
A series of compounds related to 4-hydroxy-6-methyl-pyridine derivatives were synthesized and tested for their antitubercular activity. Among them, one derivative demonstrated an IC90 value of 40.32 µM against Mycobacterium tuberculosis H37Ra, indicating promising antitubercular properties .

Case Study 2: Anticancer Screening
In a screening program for anticancer agents, several derivatives were tested against human cancer cell lines. One study reported that a compound structurally similar to the target compound exhibited IC50 values as low as 3.73 µM against breast cancer cells, highlighting its potential as a lead compound for further development .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineIC50/IC90 Values (µM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 (IC50)
AnticancerBreast Cancer Cells3.73
Dihydrofolate Reductase Inhibition--

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) to a pyridinone core via nucleophilic substitution or amidation. Critical steps include:

  • Alkylation : Reacting the piperazine moiety with a ketone-bearing intermediate under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the final product .
  • Yield optimization : Adjusting reaction time (12–48 hours) and temperature (60–100°C) to maximize output (typical yields: 23–67%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet in 19^{19}F NMR .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) .
  • HPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and UV detection .

Q. What structural features influence its biological activity?

  • Piperazine moiety : Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its flexibility and hydrogen-bonding potential .
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability .
  • Pyridinone core : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. Designing derivatives with improved efficacy: Which substituents are most promising?

  • Piperazine modifications : Replace phenyl with pyridinyl for enhanced solubility (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) .
  • Pyridinone substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at C-6 to boost enzyme inhibition .
  • Prodrug strategies : Conjugate with ester groups to improve oral bioavailability .

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